2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a formyl group, a methoxy group, and an acetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the reaction of 4-formyl-2-methoxyphenol with an appropriate acylating agent to introduce the acetamide group. This is followed by the coupling of the resulting intermediate with 2-(phenylcarbonyl)phenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s formyl and acetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methoxy group may also contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-formyl-2-methoxyphenoxy)acetamide: Shares the formyl and methoxy groups but lacks the phenylcarbonyl and phenyl groups.
2-(4-formyl-2-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of the acetamide group.
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-[2-(phenylcarbonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the formyl and acetamide groups allows for versatile reactivity, while the phenylcarbonyl and phenyl groups enhance its binding interactions with molecular targets .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-13-16(14-25)11-12-20(21)29-15-22(26)24-19-10-6-5-9-18(19)23(27)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNARCVXMJSYCGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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